7-(7-Aminoheptanamido)heptanoic acid

CAS No.:

Cat. No.: VC13405057

Molecular Formula: C14H28N2O3

Molecular Weight: 272.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H28N2O3 |

|---|---|

| Molecular Weight | 272.38 g/mol |

| IUPAC Name | 7-(7-aminoheptanoylamino)heptanoic acid |

| Standard InChI | InChI=1S/C14H28N2O3/c15-11-7-3-1-5-9-13(17)16-12-8-4-2-6-10-14(18)19/h1-12,15H2,(H,16,17)(H,18,19) |

| Standard InChI Key | SNEUQJCNIMVODV-UHFFFAOYSA-N |

| SMILES | C(CCCN)CCC(=O)NCCCCCCC(=O)O |

| Canonical SMILES | C(CCCN)CCC(=O)NCCCCCCC(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

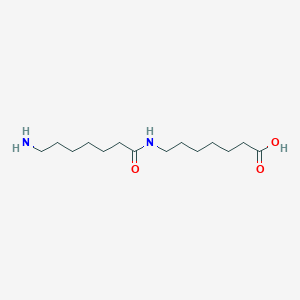

7-(7-Aminoheptanamido)heptanoic acid (IUPAC name: 7-(7-aminoheptanoylamino)heptanoic acid) is an aliphatic compound with the molecular formula C₁₄H₂₈N₂O₃ in its free acid form . Its hydrochloride salt, commonly used in research settings, has the formula C₁₄H₂₉ClN₂O₃ and a molecular weight of 308.84 g/mol. The structure comprises a seven-carbon chain (heptanoic acid) linked via an amide bond to a 7-aminoheptanamide group, terminating in a carboxylic acid functional group (Figure 1).

Key Identifiers:

-

InChIKey: SNEUQJCNIMVODV-UHFFFAOYSA-N (free acid) ; OWVBGHPTFAZJLB-UHFFFAOYSA-N (hydrochloride)

-

CAS Registry: 1423034-53-0 (hydrochloride)

Physicochemical Properties

Predicted collision cross sections (CCS) for ionized forms of the compound, derived from PubChemLite data, provide insights into its gas-phase behavior (Table 1) . These values are critical for mass spectrometry-based identification in complex mixtures.

Table 1: Predicted Collision Cross Sections for 7-(7-Aminoheptanamido)heptanoic Acid Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 273.21728 | 169.5 |

| [M+Na]⁺ | 295.19922 | 173.8 |

| [M+NH₄]⁺ | 290.24382 | 173.3 |

| [M-H]⁻ | 271.20272 | 166.9 |

Synthesis and Manufacturing

Purification and Analysis

Post-synthetic purification likely employs techniques such as:

-

Recrystallization from ethanol/water mixtures.

-

Chromatography (e.g., reverse-phase HPLC) to isolate the hydrochloride salt.

-

Spectroscopic verification via ¹H/¹³C NMR and high-resolution mass spectrometry.

Biological Activity and Mechanistic Insights

Ligand-Receptor Interactions

The compound’s primary amino and carboxylic acid groups enable interactions with biological targets, including:

-

Enzymes: Potential inhibition or modulation of proteases and transferases via binding to active sites.

-

Membrane receptors: Structural analogs have shown affinity for G-protein-coupled receptors (GPCRs).

Applications in Research and Industry

Biochemical Research

-

Proteomics: As a calibrant in mass spectrometry due to predictable CCS values .

-

Enzyme kinetics: Substrate analog for studying amidase or peptidase activity.

Pharmaceutical Development

-

Prodrug design: The carboxylic acid group facilitates conjugation with drug molecules to enhance bioavailability.

-

Targeted drug delivery: Functionalization of the amino group for ligand-directed therapies.

Comparative Analysis with Structural Analogs

Table 2: Structural and Functional Comparison of 7-(7-Aminoheptanamido)heptanoic Acid and Related Compounds

| Compound | Structural Features | Unique Properties |

|---|---|---|

| 4-(Dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide | Benzene ring, hydroxamate moiety | Histone deacetylase inhibition |

| Dodecanamide | 12-carbon chain, no amino group | Surfactant applications |

| 7-(7-Aminoheptanamido)heptanoic acid | Dual carboxylic acid/amide groups | Balanced hydrophilicity/lipophilicity |

Future Research Directions

-

Mechanistic studies: Elucidate interactions with specific enzymes or receptors.

-

Synthetic optimization: Develop greener synthesis routes with higher yields.

-

Toxicological profiling: Assess long-term exposure effects in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume